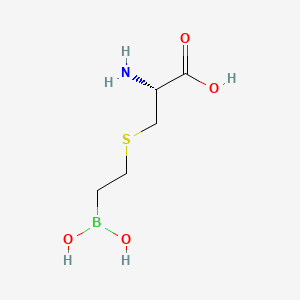

S-(2-boronoethyl)-L-cysteine

Descripción general

Descripción

El Condensado de Bose-Einstein (BEC) es un estado de la materia que ocurre cuando un gas de bosones se enfría a temperaturas muy cercanas al cero absoluto (0 Kelvin o -273.15 grados Celsius). En estas condiciones, una gran fracción de los bosones ocupa el estado cuántico más bajo, lo que da como resultado fenómenos cuánticos macroscópicos, como la interferencia de funciones de onda, que se vuelven evidentes .

Métodos De Preparación

La preparación del Condensado de Bose-Einstein implica enfriar un gas diluido de bosones a temperaturas extremadamente bajas utilizando técnicas de enfriamiento por láser y enfriamiento evaporativo. El proceso normalmente implica los siguientes pasos:

Enfriamiento por láser: Los átomos se enfrían utilizando rayos láser que ralentizan su movimiento.

Trampa magnética: Los átomos enfriados se atrapan utilizando campos magnéticos.

Enfriamiento evaporativo: Los átomos atrapados se enfrían aún más eliminando selectivamente los átomos de mayor energía, lo que permite que los átomos restantes alcancen temperaturas aún más bajas

Análisis De Reacciones Químicas

El Condensado de Bose-Einstein en sí no experimenta reacciones químicas en el sentido tradicional, ya que es un estado de la materia y no un compuesto químico. puede exhibir fenómenos cuánticos únicos como la superfluidez y la interferencia cuántica macroscópica. Estos fenómenos se estudian utilizando diversas técnicas experimentales, incluida la espectroscopia y la interferometría .

Aplicaciones Científicas De Investigación

Inhibition of Arginase Activity

BEC acts as a slow-binding competitive inhibitor of arginase, which is crucial in regulating the availability of L-arginine for nitric oxide synthase (NOS). This inhibition can enhance smooth muscle relaxation, making BEC a candidate for treating erectile dysfunction.

Case Study: Erectile Function

A study demonstrated that BEC binds to arginase as a transition state analogue, significantly enhancing nitric oxide-dependent smooth muscle relaxation in human penile tissue. The binding affinity was characterized by a dissociation constant (K_I) of approximately 0.4-0.6 µM, indicating strong inhibitory potential against arginase while sparing NOS activity .

Role in Inflammation and Immune Response

BEC has been investigated for its effects on inflammation and immune responses. It has been shown to exacerbate conditions such as colitis in mouse models, indicating that inhibition of arginase can lead to increased inflammatory responses due to altered polyamine metabolism.

Case Study: Colitis Model

In a study involving mice with induced colitis, treatment with BEC resulted in worsened histological injury scores and increased polyamine levels compared to control groups. This suggests that while BEC inhibits arginase, it may also promote inflammatory pathways when arginine metabolism is disrupted .

Potential Therapeutic Applications

The dual role of BEC in modulating arginine metabolism positions it as a potential therapeutic agent in various conditions:

- Erectile Dysfunction : By enhancing nitric oxide production through arginase inhibition, BEC may improve erectile function.

- Inflammatory Diseases : Its effects on immune modulation could be harnessed for therapies targeting chronic inflammatory conditions.

- Cancer Research : Given its role in regulating T cell function and immune responses, BEC may have implications in cancer immunotherapy by affecting tumor microenvironments .

Data Table: Summary of Studies Involving BEC

Mecanismo De Acción

Las propiedades únicas del Condensado de Bose-Einstein surgen de la ocupación macroscópica del estado cuántico más bajo por un gran número de bosones. Esto da como resultado fenómenos como la superfluidez, donde el condensado fluye sin viscosidad, y la interferencia cuántica macroscópica, donde las funciones de onda de los átomos individuales se superponen e interfieren entre sí. Estos efectos están gobernados por los principios de la mecánica cuántica y se describen mediante la ecuación de Gross-Pitaevskii .

Comparación Con Compuestos Similares

El Condensado de Bose-Einstein es único entre los estados de la materia debido a sus propiedades cuánticas macroscópicas. Los estados similares de la materia incluyen:

Condensado fermiónico: Un estado de la materia formado por fermiones a bajas temperaturas, que exhibe superfluidez.

Helio superfluido: El helio-4 y el helio-3 pueden formar fases superfluidas a bajas temperaturas, exhibiendo propiedades similares a BEC.

Superconductores: Materiales que exhiben resistencia eléctrica cero y expulsión de campos magnéticos por debajo de una temperatura crítica, descritos por la condensación de Bose-Einstein de pares de Cooper .

El Condensado de Bose-Einstein es único en el sentido de que implica la ocupación macroscópica del estado cuántico más bajo por bosones, lo que lleva a fenómenos que no se observan en otros estados de la materia.

Actividad Biológica

S-(2-Boronoethyl)-L-cysteine (BEC) is a boronic acid derivative of L-cysteine that has garnered attention for its role as an arginase inhibitor. This compound has implications in various biological processes, particularly in the context of inflammation, immune response, and metabolic regulation. This article provides a comprehensive overview of the biological activity of BEC, supported by research findings, case studies, and data tables.

BEC functions primarily as a competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase activity, BEC increases the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing nitric oxide (NO) production. This mechanism is crucial in various physiological and pathological contexts, including immune response modulation and inflammation control.

Key Findings on Mechanism

- Binding Affinity : BEC binds to arginase as a transition state analogue with a dissociation constant (K(I)) ranging from 0.4 to 0.6 µM, indicating strong binding affinity .

- Inhibition Effects : Inhibition of arginase by BEC has been linked to increased NO levels, which can have both pro-inflammatory and anti-inflammatory effects depending on the context .

Inflammation and Immune Response

- Modulation of Inflammatory Responses : Studies have shown that BEC administration can exacerbate inflammation in models of allergic airway disease and colitis. For instance, in mice with induced colitis, treatment with BEC worsened histological injury scores and increased mortality rates compared to controls .

- Impact on Nitric Oxide Homeostasis : The alteration in NO homeostasis due to arginase inhibition by BEC leads to increased S-nitrosylation and nitration of proteins, which can influence inflammatory pathways such as NF-κB activation .

- Immune Suppression : In neuroblastoma models, elevated arginase activity was associated with immune suppression through depletion of L-arginine, which is critical for T cell function. BEC's inhibition of arginase may counteract this effect by restoring L-arginine levels .

Case Studies

- Asthma Models : In studies involving asthma models, BEC treatment led to enhanced airway hyperresponsiveness and increased expression of chemokines associated with inflammation .

- Colitis Studies : Research demonstrated that BEC exacerbated symptoms in C. rodentium-infected mice, highlighting its potential detrimental effects on gut health when arginase is inhibited .

Data Tables

The following table summarizes key experimental findings regarding the effects of BEC on various biological parameters in mouse models.

| Study Focus | Treatment | Survival (%) | Histology Score | Colon Weight (% Total Body Weight) |

|---|---|---|---|---|

| C. rodentium + Control | Water | 81.8 | 3.82 ± 1.01 | 0.83 ± 0.08 |

| C. rodentium + BEC | BEC | 55.5 | 9.25 ± 0.69 | 1.25 ± 0.07 |

| C. rodentium + DFMO | DFMO | 0 | 9.54 ± 0.68 | 1.35 ± 0.12 |

Implications for Therapy

The dual role of BEC as an arginase inhibitor presents both therapeutic opportunities and challenges:

- Therapeutic Potential : By enhancing NO availability, BEC may have potential applications in conditions characterized by low NO levels or impaired immune responses.

- Caution in Use : Given its ability to exacerbate certain inflammatory conditions, careful consideration is needed regarding the contexts in which BEC is administered.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHLDXXJHAZTN-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCSCC(C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCSC[C@@H](C(=O)O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432180 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63107-40-4 | |

| Record name | S-(2-boronoethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-(2-boronoethyl)-L-cysteine (BEC) interact with arginase?

A1: BEC acts as a transition-state analog inhibitor of arginase. [, ] Its boronic acid moiety forms a tetrahedral boronate anion by nucleophilic attack from the metal-bridging hydroxide ion within the arginase active site. This boronate then bridges the binuclear manganese cluster of arginase, mimicking the transition state of L-arginine hydrolysis, thus inhibiting the enzyme. []

Q2: What are the downstream effects of arginase inhibition by BEC?

A2: Inhibiting arginase with BEC increases the availability of L-arginine for NOS. [, ] This leads to enhanced NO production, impacting various physiological processes like vasodilation, [, , , ] cell proliferation, [, ] and immune response. [, ]

Q3: Does BEC affect both arginase isoforms (arginase I and arginase II) equally?

A3: While BEC inhibits both arginase I and arginase II, research suggests a more pronounced role of arginase II in specific pathologies like diabetic nephropathy. [, ] Studies using arginase II-deficient mice or selective inhibition strategies highlight the significance of targeting arginase II for therapeutic benefits. [, ]

Q4: What is the molecular formula and weight of BEC?

A4: The molecular formula of BEC is C5H12BN2O4S, and its molecular weight is 206.03 g/mol.

Q5: Is there information available about the material compatibility and stability of BEC under various conditions?

A5: The provided research papers primarily focus on the biological activity and therapeutic potential of BEC. Information regarding its material compatibility and stability under various conditions is limited in these studies.

Q6: Does BEC possess any catalytic properties itself?

A6: BEC primarily functions as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary mode of action involves binding to arginase and preventing its catalytic activity.

Q7: Have computational studies been conducted on BEC and its interactions with arginase?

A7: Yes, computational chemistry, including molecular modeling and docking studies, has been employed to investigate the binding mode of BEC to the arginase active site. [, , ] These studies provide insights into the structural basis of its high affinity and selectivity for arginase.

Q8: How do modifications to the structure of BEC affect its activity and selectivity?

A8: Research indicates that the distance between the boronic acid group and the α-amino acid function in BEC analogs is crucial for arginase inhibition. [] Additionally, the position of the sulfur atom in the side chain influences its interaction with the arginase active site. [] Modifications altering these structural features can significantly impact BEC's inhibitory potency and selectivity.

Q9: What is known about the stability of BEC and strategies to enhance its formulation?

A9: The provided research papers primarily focus on BEC's in vitro and in vivo biological effects. Detailed investigations on its stability under various conditions and specific formulation approaches to improve its stability, solubility, or bioavailability are not extensively covered.

Q10: What are the SHE regulations surrounding the use of BEC?

A10: The provided research focuses on the scientific understanding of BEC. Information on specific SHE regulations and compliance requirements falls outside the scope of these studies. Always consult relevant safety data sheets and regulatory guidelines when handling and using any chemical substance.

Q11: What is the pharmacokinetic profile of BEC?

A11: Details on the absorption, distribution, metabolism, and excretion (ADME) of BEC are not extensively discussed within the provided research papers.

Q12: Has BEC demonstrated efficacy in preclinical models of disease?

A12: Yes, BEC has shown promising results in various preclinical disease models. For instance, it attenuated neointima formation in rat carotid artery injury models, [, ] reduced pulmonary artery hypertension in rats, [] and improved endothelial dysfunction in diabetic rat models. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.